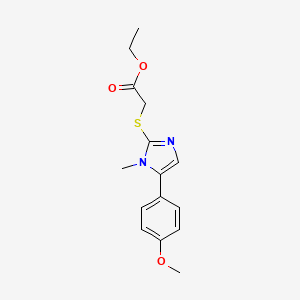

ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring an imidazole core substituted with a 4-methoxyphenyl group at the 5-position, a methyl group at the 1-position, and a thioacetate ester moiety at the 2-position. Its molecular formula is C₁₅H₁₈N₂O₃S, with a molecular weight of 314.38 g/mol (inferred from analogs in ). The compound’s structural complexity necessitates advanced crystallographic tools like SHELX and WinGX for precise characterization.

Properties

IUPAC Name |

ethyl 2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-20-14(18)10-21-15-16-9-13(17(15)2)11-5-7-12(19-3)8-6-11/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXHRSLDMNKFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate typically involves the reaction of 4-methoxyphenyl isothiocyanate with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl thioacetate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. Ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate has been studied for its effectiveness against various bacterial strains. A study showed that derivatives of imidazole exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Imidazole derivatives have also been recognized for their anticancer effects. This compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. The mechanism is believed to involve the induction of apoptosis in cancer cells, which could lead to its development as a therapeutic agent in oncology .

Case Study: Synthesis and Testing

A notable case study involved synthesizing this compound and evaluating its biological activity. The synthesis was performed using standard organic reactions, followed by purification processes such as recrystallization. The resulting compound was subjected to antimicrobial and cytotoxicity assays, confirming its potential as a lead compound for further drug development .

Pesticide Development

The compound's biological activity extends to agricultural science, where it has been evaluated for potential use as a pesticide or herbicide. Preliminary studies have shown that imidazole derivatives can inhibit certain pests effectively, making them candidates for developing eco-friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues. The thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (C₂₀H₂₀N₂O₂S)

- Key Differences : Replaces the 4-methoxyphenyl group with phenyl (5-position) and p-tolyl (1-position).

- Impact: The p-tolyl group (methyl substituent) is less polar than methoxy, reducing hydrophilicity.

- Molecular Weight : 352.5 g/mol (identical to the target compound’s analog but with bulkier substituents).

Ethyl 2-((1-[(Phenylcarbamoyl)methyl]-1H-benzo[d]imidazol-2-yl)sulfanyl)acetate

- Key Differences : Features a benzimidazole core (vs. imidazole) and a phenylcarbamoyl group.

- Impact :

Phenoxymethylbenzoimidazole-Thiazole-Triazole Derivatives ()

- Key Differences : Incorporates triazole-thiazole motifs and halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl).

- Impact: Halogens (F, Br) modulate electronic effects and metabolic stability.

Biological Activity

Ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it is characterized by the presence of an imidazole ring, a thioether linkage, and an ethyl acetate moiety. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The detailed synthetic pathway remains proprietary; however, it generally includes the formation of the imidazole ring followed by thioether formation and subsequent esterification.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including those structurally related to this compound. For example, compounds with similar imidazole structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic proteins.

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via Bax/Bcl-2 modulation |

| 5-FU | HeLa | 74.69 | Standard chemotherapy agent |

| MTX | HeLa | 42.88 | Standard chemotherapy agent |

The selectivity index (SI), which compares the IC50 values in normal versus tumor cells, indicates that compounds like 4f exhibit a higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic window for further development .

The mechanism by which this compound exerts its biological effects appears to involve:

- Induction of Apoptosis : Similar compounds have been shown to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : Some studies suggest that imidazole derivatives may also interfere with cell cycle progression, although specific data for this compound are still needed.

- Inhibition of Tumor Growth : Through various pathways, including oxidative stress induction and modulation of signaling pathways involved in cell survival.

Case Studies

Several case studies have explored the biological activity of imidazole derivatives:

- Study on Antiproliferative Effects : A study evaluated various imidazole derivatives against multiple cancer cell lines (A549, SGC-7901, HeLa). Compounds demonstrated significant antiproliferative effects compared to established chemotherapeutics like 5-FU and MTX .

- Apoptosis Induction in HeLa Cells : The most potent compound from a related series induced a higher rate of apoptosis compared to standard treatments, indicating a promising avenue for further investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate?

- Methodology :

- Nucleophilic Substitution : React 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or ethanol). This is analogous to the synthesis of similar thioacetate derivatives .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction efficiency, as demonstrated in imidazole-thiol coupling reactions .

- Purification : Recrystallize the product from ethanol or ethanol/water mixtures to achieve high purity (>95%), validated by elemental analysis .

Q. How can spectroscopic techniques confirm the structure and purity of the compound?

- Step-by-Step Analysis :

- ¹H/¹³C NMR : Identify key signals:

- Methoxy group (δ ~3.8 ppm, singlet) .

- Thioacetate methylene (δ ~4.2 ppm for –S–CH₂–COO–) .

- Imidazole aromatic protons (δ ~7.0–8.0 ppm) .

- IR Spectroscopy : Confirm the thioether (–S–) stretch (~650 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

- Protocol :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data (<1.0 Å).

- Structure Solution : Apply SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) for anisotropic displacement parameters .

- Validation : Analyze bond lengths/angles (e.g., imidazole ring planarity, C–S bond ~1.76 Å) and packing interactions (e.g., π-π stacking) using WinGX/ORTEP .

Q. What computational strategies predict biological activity and binding modes?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-1/2 for anti-inflammatory activity). Parameterize the compound’s partial charges with Gaussian09 (B3LYP/6-31G*) .

- Pharmacophore Mapping : Identify critical features (e.g., methoxyphenyl for hydrophobic interactions, thioacetate for hydrogen bonding) using Schrödinger Suite .

Q. How should researchers address contradictions in reaction yields or selectivity?

- Troubleshooting :

- Solvent Effects : Compare DMF (high polarity, favors SN2) vs. ethanol (protic, slower kinetics). For imidazole-thiol reactions, DMF increases yields by 15–20% .

- Catalyst Screening : Test bases (K₂CO₃ vs. NaH) and phase-transfer agents (TBAB vs. PEG-400) to optimize regioselectivity .

- Kinetic Monitoring : Use TLC/HPLC to track intermediates and adjust reaction time/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.